molecular formula C7H16N2 B069046 1-(Aminomethyl)-N,N-dimethylcyclobutanamine CAS No. 176445-78-6

1-(Aminomethyl)-N,N-dimethylcyclobutanamine

Cat. No.: B069046
CAS No.: 176445-78-6
M. Wt: 128.22 g/mol
InChI Key: OJICYCRCZTYFAV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dimethylcyclobutanamine is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine typically involves the reaction of cyclobutanone with dimethylamine and formaldehyde in the presence of a catalyst. This reaction is a variation of the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N,N-dimethylcyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutanamines.

Scientific Research Applications

1-(Aminomethyl)-N,N-dimethylcyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways .

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the N,N-dimethyl substitution, resulting in different chemical properties.

    N,N-Dimethylcyclobutanamine: Similar structure but without the aminomethyl group.

    1-(Aminomethyl)cyclobutane: Similar structure but lacks the N,N-dimethyl groups.

Uniqueness: 1-(Aminomethyl)-N,N-dimethylcyclobutanamine is unique due to the presence of both the aminomethyl and N,N-dimethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7(6-8)4-3-5-7/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJICYCRCZTYFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442320
Record name 1-(Aminomethyl)-N,N-dimethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176445-78-6
Record name 1-(Dimethylamino)cyclobutanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176445-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminomethyl)-N,N-dimethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
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